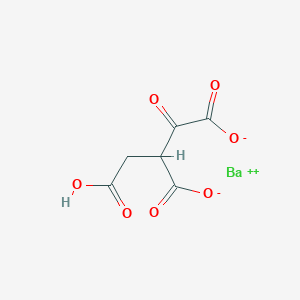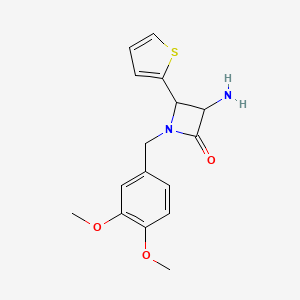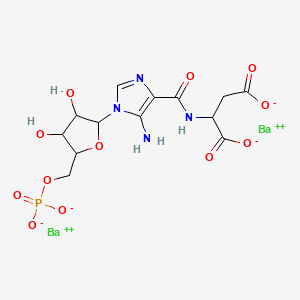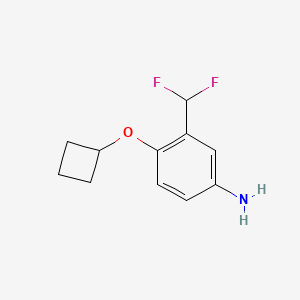
barium(2+);2-(carboxymethyl)-3-oxobutanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barium(2+);2-(carboxymethyl)-3-oxobutanedioate is a complex compound that combines barium ions with an organic ligand Barium is a soft, silvery metal that belongs to the alkaline earth metals group in the periodic table It is highly reactive and is not found in nature as a free element The organic ligand, 2-(carboxymethyl)-3-oxobutanedioate, is a derivative of butanedioic acid, which contains carboxyl and ketone functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);2-(carboxymethyl)-3-oxobutanedioate typically involves the reaction of barium salts with the organic ligand. One common method is to dissolve barium chloride in water and then add the ligand, 2-(carboxymethyl)-3-oxobutanedioic acid, under controlled pH conditions. The reaction mixture is then heated to promote the formation of the desired complex. The product is usually isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. In this process, barium salts and the organic ligand are continuously fed into a reactor where they react under optimized conditions. The product is continuously removed from the reactor, allowing for efficient large-scale production.
化学反応の分析
Types of Reactions
Barium(2+);2-(carboxymethyl)-3-oxobutanedioate can undergo various chemical reactions, including:
Oxidation: The organic ligand can be oxidized to form different products.
Reduction: The ketone group in the ligand can be reduced to an alcohol.
Substitution: The carboxyl groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxyl groups under acidic or basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: Products include esters or amides, depending on the nucleophile used.
科学的研究の応用
Barium(2+);2-(carboxymethyl)-3-oxobutanedioate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other barium-containing compounds.
Biology: The compound can be used in studies involving barium’s biological effects and interactions.
Industry: The compound is used in the production of specialized materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism by which barium(2+);2-(carboxymethyl)-3-oxobutanedioate exerts its effects involves the interaction of barium ions with various molecular targets. Barium ions can interact with proteins and enzymes, altering their activity. The organic ligand can also participate in biochemical reactions, potentially affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Barium sulfate: Used as a radiocontrast agent in medical imaging.
Barium carbonate: Used in the production of ceramics and glass.
Barium nitrate: Used in pyrotechnics for producing green flames.
Uniqueness
Barium(2+);2-(carboxymethyl)-3-oxobutanedioate is unique due to its specific combination of barium ions with an organic ligand that contains both carboxyl and ketone functional groups
特性
IUPAC Name |
barium(2+);2-(carboxymethyl)-3-oxobutanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O7.Ba/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVPYUFTSJMQBK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)C(=O)[O-])C(=O)[O-])C(=O)O.[Ba+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BaO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












methanamine](/img/structure/B12076449.png)

